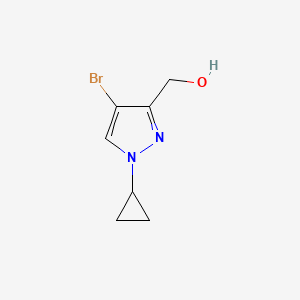
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, also known as Furanone, is a bioactive compound that has been widely studied for its potential applications in various fields of science. Furanone has been found to have significant biological activities, including antimicrobial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is not fully understood, but it is believed to act by disrupting bacterial and fungal cell membranes, leading to cell death. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been shown to inhibit quorum sensing, a process by which bacteria communicate and coordinate their behavior, which can lead to the formation of biofilms. In cancer cells, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide induces apoptosis by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have low cytotoxicity in human cells and does not affect cell viability at concentrations below 100 μM. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antimicrobial and antifungal activity. However, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has some limitations, including its limited solubility in water and its potential instability under certain conditions, which can affect its biological activity.
Future Directions
There are several future directions for the study of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide. One area of research is the development of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide-based compounds with improved solubility and stability for use in medical devices and as therapeutic agents. Another area of research is the investigation of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide's potential as a quorum sensing inhibitor in agriculture to prevent the formation of biofilms in crops. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide and its potential applications in various fields of science.
Synthesis Methods
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the condensation of 3-(2-oxopyrrolidin-1-yl)benzoic acid with furan-3-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide as a yellow solid with a high yield of up to 80%.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been extensively studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Candida albicans. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been found to have antitumor properties by inducing apoptosis in cancer cells. In addition, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been studied for its potential application as a biofilm inhibitor in medical devices, as biofilms can lead to infections and complications in patients.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(7-6-13-8-10-22-12-13)18-14-3-1-4-15(11-14)19-9-2-5-17(19)21/h1,3-4,6-8,10-12H,2,5,9H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCBKDMIVYVUCN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


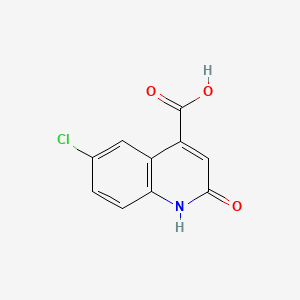
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)
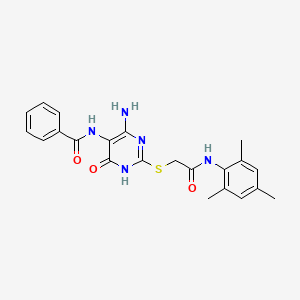
![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)
![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
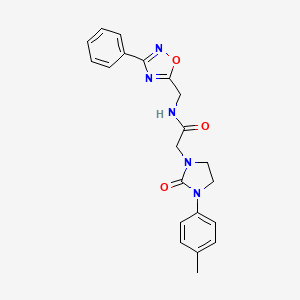
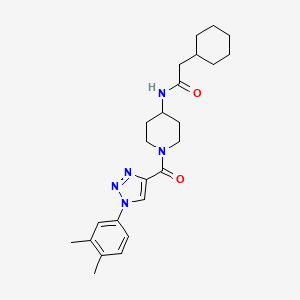
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
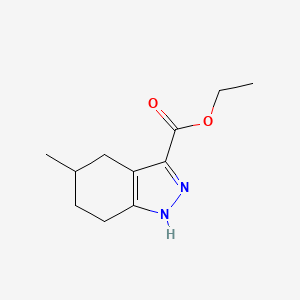
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
